molecular formula C38H29F3O3SSi B6310278 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate CAS No. 1356628-47-1

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate

Cat. No.: B6310278
CAS No.: 1356628-47-1
M. Wt: 650.8 g/mol
InChI Key: COIRTDHMZTYXQG-UHFFFAOYSA-N
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Description

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: is a novel organic compound with significant potential in various fields of research and industry. This compound, with the molecular formula C38H29F3O3SSi and a molecular weight of 650.8 g/mol, is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:

    Formation of the Benzo[b]triphenylene Core: This step involves the cyclization of appropriate precursors to form the benzo[b]triphenylene core. This can be achieved through methods such as Diels-Alder reactions or other cyclization techniques.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation or acylation reactions, using phenyl halides or phenyl ketones as starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: undergoes various types of chemical reactions, including:

    Substitution Reactions: The triflate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.

    Cross-Coupling Reactions: The presence of the triflate group allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce various substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzo[b]triphenylene derivative.

Scientific Research Applications

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: has several scientific research applications:

    Organic Electronics: Due to its semiconducting properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Material Science: Its unique structural properties make it a candidate for the synthesis of novel materials with specific electronic and optical characteristics.

    Medicinal Chemistry: The compound’s reactivity allows for the synthesis of various derivatives that can be tested for biological activity, including potential pharmaceutical applications.

    Catalysis: It can be used as a ligand or a precursor in catalytic reactions, particularly in the formation of complex organic molecules.

Mechanism of Action

The mechanism by which 9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate exerts its effects depends on its application:

    In Organic Electronics: The compound functions by facilitating charge transport through its conjugated system, which is crucial for the performance of electronic devices.

    In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species that drive various organic transformations.

Comparison with Similar Compounds

9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate: can be compared with other similar compounds such as:

    9,14-Diphenylbenzo[b]triphenylene: Lacks the trimethylsilyl and triflate groups, resulting in different reactivity and applications.

    12-(Trimethylsilyl)benzo[b]triphenylenyl-11-triflate: Similar structure but without the diphenyl groups, affecting its electronic properties.

    Benzo[b]triphenylenyl-11-triflate: Lacks both the trimethylsilyl and diphenyl groups, making it less versatile in synthetic applications.

The uniqueness of This compound lies in its combination of substituents, which confer specific electronic and steric properties that are advantageous in various applications.

Properties

IUPAC Name

(9,14-diphenyl-11-trimethylsilylbenzo[b]triphenylen-12-yl) trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29F3O3SSi/c1-46(2,3)33-23-31-30(22-32(33)44-45(42,43)38(39,40)41)34(24-14-6-4-7-15-24)36-28-20-12-10-18-26(28)27-19-11-13-21-29(27)37(36)35(31)25-16-8-5-9-17-25/h4-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRTDHMZTYXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C2C(=C1)C(=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2C6=CC=CC=C6)C7=CC=CC=C7)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29F3O3SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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